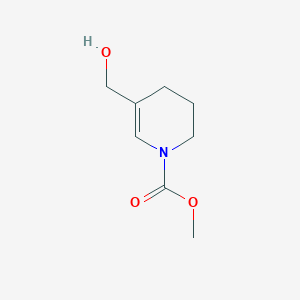
Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Hydroxymethyl)furfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .
Synthesis Analysis
HMF was synthesized by refluxing fructose in DMSO for 2 h followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurred at room temperature in 1 h .Molecular Structure Analysis
The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . The structures of the synthesized products were elucidated using physicochemical analytical methods .Chemical Reactions Analysis
HMF can form in sugar-containing food, particularly as a result of heating or cooking . Its formation has been the topic of significant study .Physical and Chemical Properties Analysis
HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It has a molar mass of 126.111 g·mol −1 .Future Directions
The utilization and development of biomass resources is an efficient solution to mitigate the fossil energy crisis . Based on the advantages of mild reaction conditions, rapid reaction, and high conversion, the synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of 5-hydroxymethylfurfural (HMFOR) has attracted considerable attention .
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)9-4-2-3-7(5-9)6-10/h5,10H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSKRZYFEYIGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2669508.png)
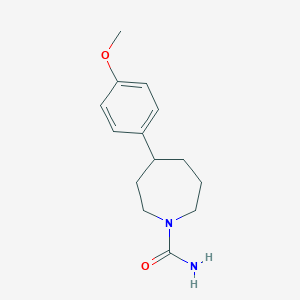

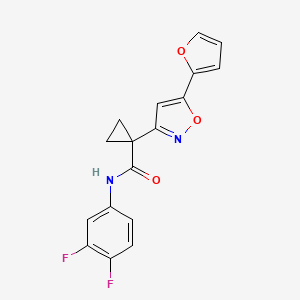
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2669516.png)
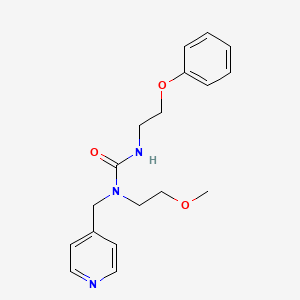
![Ethyl 2-[4-fluoro-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2669518.png)
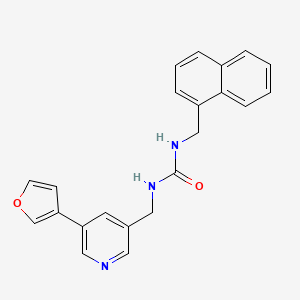
![2-O-Tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B2669521.png)
![4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2669522.png)
![2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2669525.png)
![(14-Methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2669527.png)

![2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide](/img/structure/B2669531.png)
